molecular formula C13H18ClNO3 B2651283 Tert-butyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate CAS No. 1641542-13-3

Tert-butyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate

Cat. No.: B2651283
CAS No.: 1641542-13-3
M. Wt: 271.74
InChI Key: CATJVCZIKWWCLO-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate is an organic compound that features a tert-butyl ester group, an amino group, a hydroxyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, 4-chlorobenzaldehyde, and ammonia.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to increase the reaction rate and yield.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

    Oxidation: Formation of tert-butyl 2-amino-3-(4-chlorophenyl)-3-oxopropanoate.

    Reduction: Formation of tert-butyl 2-amino-3-(4-chlorophenyl)-3-aminopropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-3-phenyl-3-hydroxypropanoate: Similar structure but lacks the chlorine atom on the phenyl ring.

    Tert-butyl 2-amino-3-(4-methylphenyl)-3-hydroxypropanoate: Similar structure but has a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

Tert-butyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

tert-butyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)10(15)11(16)8-4-6-9(14)7-5-8/h4-7,10-11,16H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATJVCZIKWWCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CC=C(C=C1)Cl)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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